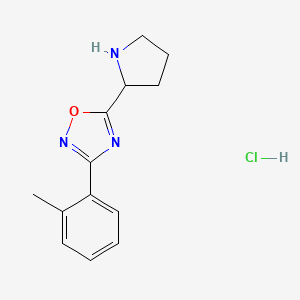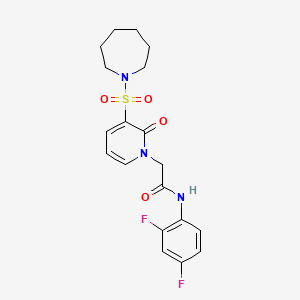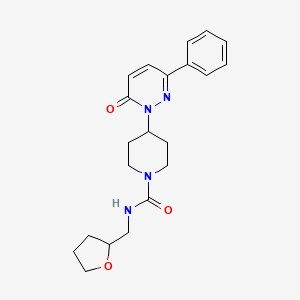
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the base-promoted C-alkylation of (pyridin-2-yl)-methyl alcohols with ketones via cleavage of unstrained C(sp³)–C(sp³) bonds. This transition metal-free approach provides an efficient and environmentally benign access to β-(pyridin-2-yl)-methyl ketones, which can subsequently be used in the synthesis of 3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride .
科学的研究の応用
Anticancer Potential
Research has identified certain 1,2,4-oxadiazole derivatives as novel apoptosis inducers and potential anticancer agents. For instance, a study highlighted the synthesis of these compounds that exhibit significant activity against breast and colorectal cancer cell lines. The apoptosis induction and cell cycle arrest capabilities of these derivatives, such as in the T47D cell line, underscore their potential as anticancer agents. A notable compound, identified through cell-based chemical genetics, targets TIP47, an IGF II receptor binding protein, indicating a precise molecular mechanism of action (Han-Zhong Zhang et al., 2005).
Material Science Applications
In the realm of materials science, the synthesis of diamine monomers containing the 1,3,4-oxadiazole ring has led to the development of novel polymers with significant thermal stability and unique optical properties. These polymers exhibit strong fluorescence in the blue region, which is adjustable with the introduction of hydrochloric acid, showcasing their potential in optoelectronic applications (C. Hamciuc et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have also been explored. Certain synthesized derivatives have shown promising activity against pathogenic bacterial strains, including drug-resistant ones. These findings suggest the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (K. Redda & Madhavi Gangapuram, 2007).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, particularly in brass within simulated cooling water systems. These studies reveal the potential of oxadiazole compounds to serve as mixed-type corrosion inhibitors, offering protection against both cathodic and anodic degradation processes. Such inhibitors could significantly extend the lifespan of metal components in industrial applications (A. Rochdi et al., 2014).
Electronic Devices and OLEDs
The electronic and exciton-blocking properties of certain 1,3,4-oxadiazole derivatives, particularly when used in organic light-emitting diodes (OLEDs), underscore their importance in the field of electronic materials. These compounds have shown to improve device efficiencies and operational stabilities, making them valuable for the development of next-generation OLEDs (Cheng-Hung Shih et al., 2015).
特性
IUPAC Name |
3-(2-methylphenyl)-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMNLJDBYWTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2763647.png)
![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)




![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)

![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)
